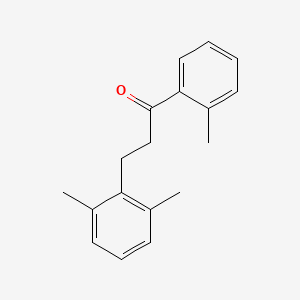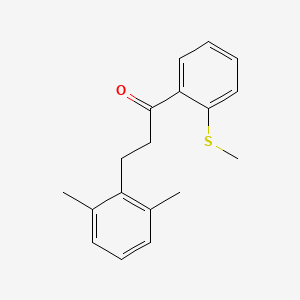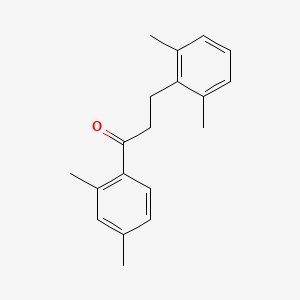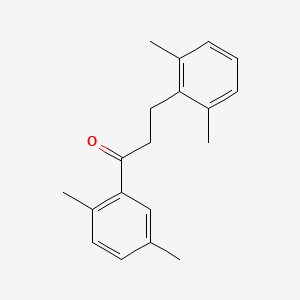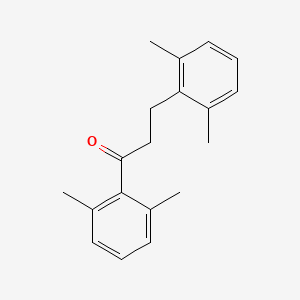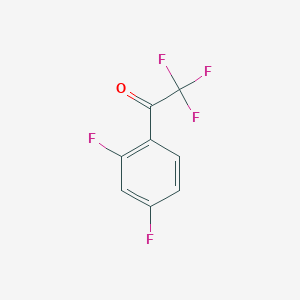
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound. Its exact properties and uses are not well-documented in the sources I found .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone” are not well-documented in the sources I found .Applications De Recherche Scientifique
Chemical Synthesis
- Friedel-Crafts Acylation : Zifrosilone, a cholinesterase inhibitor studied for Alzheimer's treatment, utilizes 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone in its synthesis. The optimal conditions for this synthesis involve noncatalytic amounts of aluminum chloride and dichloromethane solvent at low temperatures, highlighting its role in process research and pharmaceutical synthesis (Wolf, 2008).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activity : Compounds derived from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have demonstrated significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. This application emphasizes its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Organic Chemistry and Material Science
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, which is used in Wittig olefination and other organic reactions. This application is significant in the field of organic chemistry, especially for creating fluorinated organic compounds (Hanamoto, Morita, & Shindo, 2003).
- Chemoenzymatic Synthesis : In a study focused on synthesizing 1‐aryl‐2,2,2‐trifluoroethanones for bioreduction using alcohol dehydrogenases, the compound played a crucial role. This research is vital for developing novel methodologies in chemoenzymatic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- High-Temperature Polymers : It has been used in the preparation of high-temperature fluorinated polymers, demonstrating its utility in material science, particularly in creating polymers with specific thermal and dielectric properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMOPRHHLTLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645227 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-05-7 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

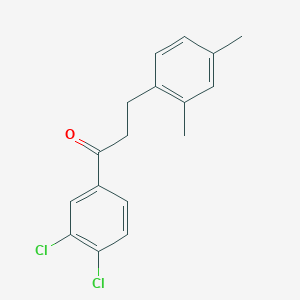
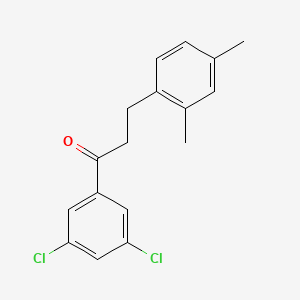
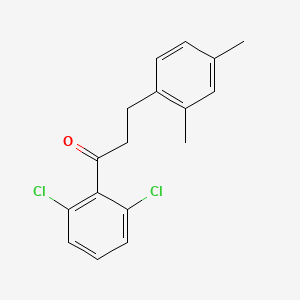
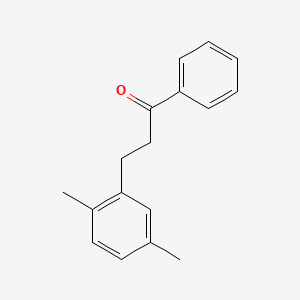
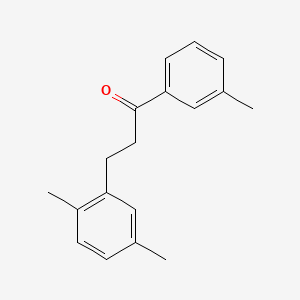
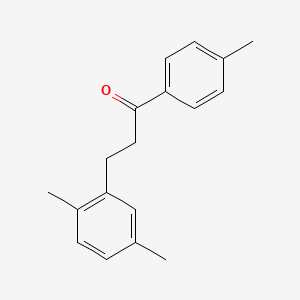
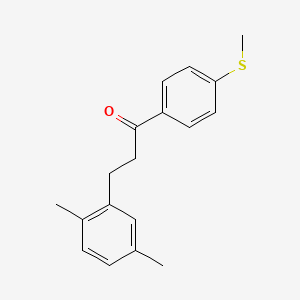
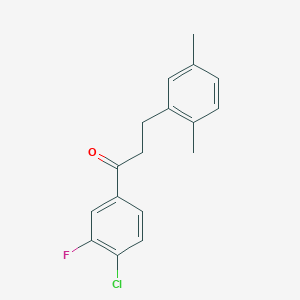
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
